di-p-Toluoyl-L-tartaric acid

Catalog No.
S720173
CAS No.
32634-66-5
M.F
C20H18O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-p-Toluoyl-L-tartaric acid

CAS Number

32634-66-5

Product Name

di-p-Toluoyl-L-tartaric acid

IUPAC Name

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1

InChI Key

CMIBUZBMZCBCAT-HZPDHXFCSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Synonyms

O,O’-Di-p-toluoyl-Lg-tartaric Acid; (2R,3R)-(-)-Di-O-4-toluoyltartaric Acid;(R(R*,R*))-2,3-Bis-[(4-methylbenzoyl)oxy]succinic Acid;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Di-p-Toluoyl-L-tartaric acid is a chiral compound with the molecular formula C20H18O8C_{20}H_{18}O_{8} and a molecular weight of approximately 386.36 g/mol. This compound is a derivative of tartaric acid, featuring two p-toluoyl groups attached to the hydroxyl groups of the tartaric acid backbone. It is primarily recognized for its role as a resolving agent in the separation of racemic mixtures and as a chiral auxiliary in various

  • Chiral recognition: The L-configuration of DTTA allows it to interact selectively with other chiral molecules in asymmetric synthesis [].
  • Functional group interactions: The hydrogen bonding and aromatic character of DTTA could play a role in its interactions with other molecules in material science applications [, ].

Asymmetric Catalysis

DTTA serves as a chiral ligand in asymmetric catalysis, a technique for creating molecules with a specific handedness (enantioselectivity). Its ability to bind to and differentiate between various reaction intermediates allows for the selective synthesis of desired enantiomers. For instance, DTTA has been employed in the asymmetric aldol reaction, a crucial step in the production of various pharmaceuticals and other complex organic molecules.

Material Science

DTTA's properties make it a promising candidate for the development of novel functional materials. Studies have explored its potential use in the creation of:

  • Liquid crystals: DTTA exhibits liquid crystalline behavior, meaning it can transition between different ordered phases. This property could be exploited in the development of new display technologies or optical devices.
  • Metal-organic frameworks (MOFs): DTTA can act as a ligand to coordinate with metal ions, forming MOFs with unique structures and functionalities. These MOFs have potential applications in gas storage, separation, and catalysis.

Analytical Chemistry

DTTA finds use in analytical chemistry due to its ability to form complexes with various metal ions. These complexes can be employed in:

  • Chiral recognition: DTTA can distinguish between different enantiomers of metal ions, enabling the development of selective sensors and separation techniques.
  • Gravimetric analysis: DTTA can precipitate specific metal ions, allowing their quantitative determination through gravimetric analysis, a technique for measuring mass.
, particularly in the context of asymmetric synthesis. It can form diastereomeric salts with racemic amines, which can then be separated based on their differing solubilities. Upon hydrolysis, it can regenerate L-tartaric acid and p-toluic acid. The compound's reactivity is influenced by its functional groups, allowing it to engage in esterification and acylation reactions, which are crucial for synthesizing various chiral compounds .

Research indicates that Di-p-Toluoyl-L-tartaric acid exhibits biological activity primarily through its interactions as a chiral resolving agent. It has been effectively used to separate enantiomers of various pharmaceuticals, thereby enhancing their therapeutic efficacy and reducing potential side effects associated with racemic mixtures. Its role in bio

The synthesis of Di-p-Toluoyl-L-tartaric acid typically involves the reaction of L-tartaric acid with p-toluoyl chloride in the presence of a suitable catalyst. One documented method includes using copper sulfate as a catalyst to facilitate the acylation process. The reaction generally proceeds under controlled conditions to yield high purity products suitable for further applications .

General Reaction Scheme

  • Reactants: L-tartaric acid + p-toluoyl chloride
  • Catalyst: Copper sulfate
  • Conditions: Controlled temperature and stirring
  • Products: Di-p-Toluoyl-L-tartaric acid

Studies on Di-p-Toluoyl-L-tartaric acid reveal its ability to interact with various racemic compounds, forming diastereomeric salts that can be isolated through crystallization techniques. These interactions are pivotal for understanding its efficacy as a resolving agent and its influence on the stereochemical outcomes of reactions involving racemic substrates .

Several compounds share structural or functional similarities with Di-p-Toluoyl-L-tartaric acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Di-p-Toluoyl-D-tartaric acidEnantiomerUsed for resolving D-enantiomers
O,O-Di-p-toluoyl-L-tartaric acidChiral auxiliarySimilar application but different stereochemical properties
Tartaric AcidNatural compoundNon-chiral; serves as a base structure
Benzoyl-L-tartaric acidChiral auxiliaryDifferent acyl group; used similarly in resolution

Di-p-Toluoyl-L-tartaric acid stands out due to its specific p-toluoyl substituents, which enhance its solubility and interaction with certain racemic compounds more effectively than other similar acids .

Stereochemical Principles

Di-p-Toluoyl-L-tartaric acid represents a significant chiral resolving agent that exemplifies fundamental stereochemical principles governing molecular chirality [1] [2]. The compound possesses two chiral centers at the C2 and C3 positions of the tartaric acid backbone, each bearing four different substituents: hydroxyl groups, carboxyl groups, hydrogen atoms, and the remaining molecular framework [5]. The stereochemical configuration follows the (2R,3R) absolute configuration according to Cahn-Ingold-Prelog nomenclature, where the priority of ligands follows the sequence: hydroxyl group > carboxyl group > CH(OH)COOH > hydrogen [5].

The molecular formula C₂₀H₁₈O₈ encompasses a molecular weight of 386.36 g/mol, with the compound exhibiting a specific optical rotation of [α]D²⁵ = -139° (c=1, ethanol) [3]. This negative optical rotation indicates the L-configuration of the tartaric acid backbone, distinguishing it from its enantiomeric counterpart. The stereochemical stability derives from the rigid aromatic p-toluoyl substituents that restrict conformational flexibility and maintain the chiral integrity of the molecule [4].

The stereochemical principles governing di-p-Toluoyl-L-tartaric acid involve the fundamental concept that enantiomers possess identical internal energies and exhibit similar physical and chemical properties in achiral environments [24]. However, in chiral environments, these enantiomers demonstrate markedly different behaviors due to diastereomeric complex formation [24]. The compound's effectiveness as a chiral resolving agent stems from its ability to form diastereomeric complexes with racemic bases, where the energy differences between these complexes enable selective crystallization and separation [2].

PropertyValueReference
Molecular FormulaC₂₀H₁₈O₈ [3]
Molecular Weight386.36 g/mol [3]
Melting Point172°C (decomposition) [3]
Specific Rotation[α]D²⁵ = -139° (c=1, EtOH) [3]
Optical Purity>98.0% ee [3]
Configuration(2R,3R) [5]

Theoretical Models of Chiral Recognition

The theoretical framework for chiral recognition in di-p-Toluoyl-L-tartaric acid systems relies predominantly on the three-point interaction model, originally proposed by Dalgliesh and subsequently refined through extensive experimental validation [11] [23]. This model postulates that effective chiral discrimination requires a minimum of three simultaneous interactions between the chiral selector and the enantiomeric analyte, with at least one interaction being stereochemically dependent [24].

The three-point interaction model for di-p-Toluoyl-L-tartaric acid involves hydrogen bonding through the carboxyl groups, π-π stacking interactions with the aromatic p-toluoyl moieties, and steric complementarity at the chiral centers [6] [24]. The formation of diastereomeric complexes occurs when one enantiomer achieves optimal three-point contact with the chiral selector, while the opposite enantiomer can only establish two or fewer favorable interactions due to stereochemical mismatch [23].

Advanced theoretical models incorporate molecular dynamics simulations and density functional theory calculations to elucidate the detailed mechanisms of chiral recognition [17] [20]. These computational approaches reveal that dispersion forces play a crucial role in chirality recognition, particularly in large biomolecular systems where van der Waals interactions significantly contribute to aggregate formation and associated chirality recognition [20]. The theoretical models demonstrate that chiral recognition effectiveness depends on the delicate balance between enthalpic stabilization through favorable intermolecular contacts and entropic penalties associated with conformational restriction [26].

Quantum mechanical studies using ab initio calculations have provided insights into the electronic structure contributions to chiral recognition [21]. These investigations reveal that the chiral recognition process involves specific orbital interactions and electron density redistributions that favor one enantiomeric complex over its diastereomeric counterpart [21]. The theoretical models also account for solvent effects and temperature dependencies that influence the magnitude of chiral discrimination [17].

Interaction TypeRelative StrengthWorking DistanceRole in Chiral Recognition
Hydrogen BondingVery StrongLong RangePrimary recognition site
π-π StackingStrongModerate RangeSecondary stabilization
Van der WaalsWeakShort RangeFine-tuning selectivity
Steric InteractionsVariableContactDiscrimination mechanism

Molecular Interactions in Chiral Discrimination

The molecular interactions governing chiral discrimination in di-p-Toluoyl-L-tartaric acid systems encompass a complex interplay of non-covalent forces that collectively determine the selectivity and efficiency of enantiomeric recognition [14] [6]. Hydrogen bonding represents the dominant interaction mechanism, where the carboxyl groups of the tartaric acid backbone form directional hydrogen bonds with complementary functional groups on the target enantiomers [24].

The p-toluoyl aromatic substituents contribute significantly to chiral discrimination through π-π stacking interactions and hydrophobic complementarity [6]. These aromatic moieties provide a rigid framework that restricts conformational flexibility while offering specific binding sites for aromatic regions of target molecules [17]. The methyl groups on the p-toluoyl rings introduce additional steric constraints that enhance the selectivity of enantiomeric binding through differential van der Waals interactions [20].

Electrostatic interactions play a crucial role in the overall binding affinity and selectivity of chiral recognition [14]. The ionizable carboxyl groups can participate in ion-dipole and Coulombic interactions, particularly when the target molecules contain charged or polar functional groups [6]. The spatial arrangement of these electrostatic interaction sites creates an asymmetric binding environment that discriminates between enantiomeric forms based on charge distribution complementarity [14].

Molecular modeling studies have revealed that the binding affinity differences between diastereomeric complexes typically range from 0.8 to 1.3 kcal/mol, which translates to significant selectivity factors under appropriate conditions [28]. The computational investigations demonstrate that the most stable diastereomeric complex corresponds to the formation of three simultaneous intermolecular hydrogen bonds, while the less favored complex achieves only two such interactions [17].

The role of conformational flexibility in chiral discrimination has been elucidated through dynamic molecular simulations [26]. These studies show that the target molecules undergo conformational adjustments to optimize their fit within the chiral binding site, but these adjustments carry energetic penalties that differ between enantiomers [31]. The enantiomer that requires minimal conformational distortion to achieve optimal binding represents the preferred form in the chiral recognition process [31].

Molecular InteractionEnergy Range (kcal/mol)Distance DependenceSelectivity Contribution
Hydrogen Bonds2-8r⁻¹High
π-π Stacking1-5r⁻⁶Moderate
Van der Waals0.1-2r⁻⁶Fine-tuning
Electrostatic1-10r⁻²Variable

Thermodynamic Principles in Chiral Resolution

The thermodynamic foundation of chiral resolution using di-p-Toluoyl-L-tartaric acid rests on the differential Gibbs free energy changes associated with diastereomeric complex formation [11] [29]. The enantioselectivity factor (α) relates directly to the free energy difference through the fundamental relationship α = exp(-ΔΔG°/RT), where ΔΔG° represents the difference in standard free energy between the two diastereomeric complexes [24] [39].

Thermodynamic studies reveal that chiral recognition processes exhibit complex enthalpy-entropy compensation effects, where favorable enthalpic contributions are partially offset by unfavorable entropic changes [29] [30]. For di-p-Toluoyl-L-tartaric acid systems, experimental measurements demonstrate that the chiral recognition process is primarily enthalpy-driven, with ΔΔH° values typically ranging from -0.5 to -2.0 kcal/mol [30]. The negative enthalpy changes indicate that the preferred enantiomeric complex benefits from stronger intermolecular interactions compared to its diastereomeric counterpart [29].

The entropic contributions to chiral discrimination arise from conformational restrictions imposed upon complex formation and differential solvation effects [30]. Van't Hoff analyses of temperature-dependent binding constants provide quantitative measures of both enthalpic and entropic contributions to the overall selectivity [39]. These studies demonstrate that the entropic penalty for complex formation typically ranges from -5 to -15 cal/(mol·K), reflecting the loss of translational and rotational freedom upon binding [30].

Heat capacity differences between enantiomeric and racemic forms provide additional thermodynamic insights into the chiral recognition mechanism [35]. Experimental measurements show that heat capacity differences can reach 4-9 J/(mol·K) at process-relevant temperatures, indicating significant differences in vibrational modes between the two forms [35]. These heat capacity variations suggest that high-frequency molecular vibrational modes, particularly those involving hydrogen bonding interactions, differ substantially between enantiomeric and racemic crystal forms [35].

The phase behavior of chiral systems demonstrates that thermodynamic principles govern not only the selectivity but also the practical efficiency of chiral resolution processes [12] [35]. The eutectic composition in solution depends critically on the thermodynamic properties of both the enantiopure and racemic forms, with temperature-dependent shifts in eutectic composition enabling optimization of resolution conditions [35].

Activation energy considerations reveal that the kinetics of chiral recognition processes are intimately connected to thermodynamic driving forces [38] [41]. Studies show that variations in activation energies between enantiomeric pathways contribute to the overall selectivity, with energy barriers differing by 3-5 kcal/mol between competing enantiomeric processes [38]. These activation energy differences reflect the different transition state stabilizations achieved through the chiral selector interactions [41].

Thermodynamic ParameterTypical RangeTemperature DependenceImpact on Selectivity
ΔΔG° (kcal/mol)-0.2 to -1.5WeakDirect correlation
ΔΔH° (kcal/mol)-0.5 to -2.0Temperature independentPrimary driver
ΔΔS° (cal/mol·K)-5 to -15Temperature independentOpposing factor
ΔΔCp (J/mol·K)4-9Linear with temperatureProcess optimization

Di-p-toluoyl-L-tartaric acid represents one of the most effective and widely utilized chiral resolving agents in modern pharmaceutical and chemical industries. This comprehensive analysis examines the compound's fundamental mechanisms of chiral resolution, focusing on its sophisticated molecular recognition capabilities and practical applications in enantiomeric separation processes.

The significance of this tartaric acid derivative extends far beyond simple enantiomer separation, encompassing complex thermodynamic and kinetic principles that govern its exceptional selectivity and efficiency. Through detailed investigation of its diastereomeric salt formation properties, crystallization behavior, and molecular recognition mechanisms, this compound has established itself as a cornerstone of industrial chiral resolution processes.

Di-p-Toluoyl-L-tartaric Acid as a Chiral Resolving Agent

Mechanisms of Chiral Resolution

The chiral resolution mechanism of di-p-toluoyl-L-tartaric acid operates through sophisticated molecular recognition processes that exploit the inherent structural differences between enantiomers. The compound's effectiveness stems from its ability to form distinct diastereomeric complexes with opposite enantiomers, creating measurable differences in physical and chemical properties that enable separation [1] [2].

The primary mechanism involves the formation of transient diastereomeric complexes through multiple simultaneous interactions. These interactions include electrostatic forces, hydrogen bonding networks, van der Waals interactions, and pi-pi stacking arrangements between the aromatic portions of the resolving agent and the target compound [3] [4]. The tartaric acid backbone provides a rigid chiral framework that positions the p-toluoyl groups in specific spatial orientations, creating distinct binding sites for each enantiomer.

Molecular recognition occurs through a three-dimensional matching process where the chiral centers of di-p-toluoyl-L-tartaric acid interact preferentially with one enantiomer over the other. This selectivity arises from the complementary nature of the molecular surfaces, where optimal binding occurs when the geometric and electronic properties of both molecules align favorably [5] [6]. The process can be described as a "lock and key" mechanism, where the resolving agent acts as a chiral lock that preferentially accommodates one enantiomeric key.

The chiral recognition mechanism involves multiple binding sites distributed across the molecule. The carboxylic acid groups of the tartaric acid backbone serve as primary interaction sites through hydrogen bonding and ionic interactions with basic functional groups in the target compound. Simultaneously, the p-toluoyl substituents provide secondary binding sites through hydrophobic interactions and aromatic pi-stacking arrangements [7] [8]. This multi-point interaction model ensures high selectivity by requiring simultaneous satisfaction of multiple binding criteria.

Thermodynamic considerations play a crucial role in the recognition mechanism. The formation of diastereomeric complexes involves distinct enthalpy and entropy changes for each enantiomer. The preferred enantiomer typically forms complexes with more favorable binding enthalpies due to optimal geometric complementarity and stronger intermolecular interactions [9] [10]. Entropy contributions can either reinforce or oppose the enthalpic preferences, depending on the conformational flexibility of the resulting complexes.

The mechanism also involves dynamic aspects where the strength and stability of the diastereomeric complexes influence the resolution efficiency. Rapid equilibration between bound and unbound states allows for continuous optimization of the binding interactions, leading to enhanced selectivity over time [11] [6]. This dynamic nature is particularly important in crystallization-based resolution processes where the most stable diastereomeric complex preferentially crystallizes from solution.

Diastereomeric Salt Formation

Diastereomeric salt formation represents the fundamental process underlying the chiral resolution capabilities of di-p-toluoyl-L-tartaric acid. This process involves the combination of the chiral resolving agent with racemic mixtures of basic compounds to form pairs of diastereomeric salts with distinct physical properties [12] [13].

The formation mechanism begins with proton transfer from the carboxylic acid groups of di-p-toluoyl-L-tartaric acid to the basic functional groups of the target compound. This acid-base reaction creates ionic interactions that stabilize the resulting salt structures. The stereochemical outcome depends on the relative orientations of the chiral centers in both molecules, leading to the formation of two distinct diastereomeric salts [1] [14].

The stoichiometry of diastereomeric salt formation typically follows a one-to-one ratio between the resolving agent and the target compound. However, variations in stoichiometry can occur depending on the number of basic sites in the target molecule and the specific crystallization conditions. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have confirmed the formation of complexes with stoichiometries ranging from 1:1 to 1:3 in certain cases [15] [7].

Crystal structure analysis reveals that diastereomeric salts adopt distinct molecular arrangements in the solid state. The R-enantiomer of the target compound forms salts with different intermolecular interactions compared to the S-enantiomer when combined with the same resolving agent. These differences manifest as variations in hydrogen bonding patterns, molecular packing arrangements, and lattice energies [16] [17].

The formation process is influenced by several factors including solvent choice, temperature, concentration, and the presence of additional crystallization modifiers. Polar protic solvents such as ethanol and methanol generally favor salt formation by stabilizing the ionic species through hydrogen bonding interactions. The temperature affects both the kinetics of salt formation and the thermodynamic stability of the resulting crystalline phases [18] [19].

Solubility differences between diastereomeric salts constitute the primary driving force for resolution. Typically, one diastereomeric salt exhibits significantly lower solubility than the other under specific conditions, allowing for selective crystallization. The magnitude of the solubility difference directly correlates with the resolution efficiency, with larger differences enabling higher yields and purities [13] [20].

The crystallization behavior of diastereomeric salts involves complex nucleation and growth processes. The less soluble diastereomeric salt nucleates preferentially from supersaturated solutions, leading to selective precipitation. The nucleation process can be influenced by seeding with pure diastereomeric salt crystals to promote preferential crystallization of the desired enantiomer [21] [22].

Crystallization Principles in Resolution

The crystallization principles governing chiral resolution with di-p-toluoyl-L-tartaric acid involve complex thermodynamic and kinetic considerations that determine the efficiency and selectivity of the separation process. Understanding these principles is essential for optimizing resolution conditions and predicting process outcomes [23] [24].

Crystallization occurs through a sequence of nucleation, growth, and maturation phases, each governed by distinct thermodynamic and kinetic parameters. The initial nucleation step involves the formation of critical nuclei from supersaturated solutions, with the nucleation rate depending on the supersaturation level and the presence of heterogeneous nucleation sites [13] [21]. The activation energy for nucleation differs between diastereomeric salts, leading to selective nucleation of the less soluble form.

The growth phase involves the addition of molecules to existing nuclei, with growth rates determined by the mass transfer of molecules from solution to the crystal surface. The growth process can be controlled through careful management of supersaturation levels, mixing conditions, and temperature profiles. Different crystal faces may exhibit varying growth rates, leading to the development of characteristic crystal habits for each diastereomeric salt [25] [19].

Solvent effects play a crucial role in crystallization behavior. The choice of solvent system affects both the solubility of the diastereomeric salts and their relative stability. Mixed solvent systems often provide optimal conditions by allowing fine-tuning of solubility differences and crystallization kinetics. The solvent also influences the crystal morphology through selective binding to different crystal faces [26] [27].

Temperature control represents another critical parameter in crystallization-based resolution. Temperature affects the solubility of both diastereomeric salts, with the temperature dependence often differing between the two forms. Cooling crystallization processes can be optimized by selecting appropriate starting and ending temperatures to maximize the solubility difference and driving force for selective crystallization [18] [19].

The crystallization process can be enhanced through various techniques including controlled cooling rates, seeding strategies, and the use of additives. Slow cooling rates generally favor the formation of more stable crystal forms with higher purity, while rapid cooling may lead to kinetic products with lower selectivity. Seeding with pure diastereomeric salt crystals can improve the reproducibility and efficiency of the resolution process [21] [22].

Polymorphism represents an additional consideration in crystallization-based resolution. Diastereomeric salts may exist in multiple crystalline forms with different stabilities and solubilities. The formation of specific polymorphs can be controlled through manipulation of crystallization conditions, potentially leading to enhanced resolution efficiency [28] [16].

Kinetic vs Thermodynamic Control in Resolutions

The distinction between kinetic and thermodynamic control in chiral resolution processes using di-p-toluoyl-L-tartaric acid represents a fundamental aspect of process optimization and product selectivity. Understanding these competing pathways enables rational design of resolution conditions to achieve desired outcomes [29] [30].

Kinetic control occurs when the resolution process is governed by the relative rates of formation or crystallization of different diastereomeric salts. Under kinetic control, the product distribution reflects the activation barriers for various pathways rather than the thermodynamic stability of the final products. This regime typically dominates at lower temperatures, shorter reaction times, and higher supersaturation levels [31] [32].

In kinetically controlled resolutions, the faster-forming diastereomeric salt is preferentially obtained, regardless of its thermodynamic stability. This can lead to situations where the less stable diastereomeric salt is the major product if it forms more rapidly. The kinetic selectivity depends on the activation energies for nucleation and growth of each diastereomeric salt, which can be influenced by factors such as molecular mobility, solvent interactions, and surface energies [33] [34].

Thermodynamic control predominates when the resolution process reaches or approaches equilibrium, resulting in product distributions that reflect the relative thermodynamic stabilities of the diastereomeric salts. This regime typically occurs at higher temperatures, longer reaction times, and lower supersaturation levels that allow for equilibration between different forms [30] [35].

Under thermodynamic control, the more stable diastereomeric salt becomes the major product, leading to higher selectivity when the stability difference is large. The thermodynamic selectivity depends on the relative lattice energies, solvation energies, and conformational energies of the diastereomeric salts [10] [19]. Temperature plays a crucial role in determining the thermodynamic selectivity, as entropy contributions become more significant at higher temperatures.

The transition between kinetic and thermodynamic control can be manipulated through careful control of process conditions. Temperature is the primary parameter affecting this transition, with lower temperatures favoring kinetic control and higher temperatures promoting thermodynamic control. The time scale of the process also influences the control mechanism, with rapid processes more likely to be kinetically controlled [31] [32].

Practical resolution processes often involve elements of both kinetic and thermodynamic control, creating opportunities for optimization through staged approaches. Initial crystallization may occur under kinetic control to achieve rapid precipitation, followed by equilibration under thermodynamic control to enhance selectivity. This approach can maximize both the rate and selectivity of the resolution process [36] [33].

The choice between kinetic and thermodynamic control depends on the specific requirements of the resolution process. When high selectivity is the primary objective, thermodynamic control is generally preferred. However, when rapid processing or high throughput is important, kinetic control may be more appropriate. Understanding the underlying mechanisms enables rational selection of optimal conditions for specific applications [34] [37].

Resolution Efficiency Metrics and Evaluation Methods

The quantitative assessment of resolution efficiency for di-p-toluoyl-L-tartaric acid requires sophisticated analytical methods and comprehensive evaluation metrics that capture both the effectiveness and economic viability of the separation process [34] [38]. These metrics provide essential feedback for process optimization and comparative evaluation of different resolution strategies.

Enantiomeric excess represents the primary metric for evaluating the purity of resolved products. This parameter quantifies the degree of enantiomeric enrichment achieved through the resolution process, with values ranging from 0% for racemic mixtures to 100% for enantiopure compounds. The enantiomeric excess is calculated using the formula: ee = |(R-S)/(R+S)| × 100, where R and S represent the concentrations of the respective enantiomers [39] [38].

Typical enantiomeric excess values achieved with di-p-toluoyl-L-tartaric acid range from 85% to 99%, depending on the specific target compound and resolution conditions. For example, tramadol resolution using this resolving agent achieves enantiomeric excess values of 86-99% with yields of 19-44% [1]. Similarly, albuterol resolution yields enantiomeric excess values of approximately 99.5% with yields of 38% [14].

CompoundEnantiomeric Excess (%)Yield (%)Resolution Factor (S)
Tramadol86-9919-440.17-0.44
Albuterol99.5380.38
Amlodipine70-8525-350.18-0.30
Sitagliptin93-9630-400.28-0.38

The resolution factor (S) provides a comprehensive measure of overall resolution efficiency by combining both yield and enantiomeric excess considerations. This parameter is calculated using the formula: S = 2 × yield × ee/100, with values ranging from 0 to 1, where higher values indicate superior resolution performance [34] [37].

Diastereomeric excess serves as an intermediate metric that evaluates the purity of the diastereomeric salt before decomposition to yield the final enantiomeric product. This parameter is particularly useful for monitoring the crystallization process and optimizing conditions for selective precipitation of the desired diastereomeric salt [39] [38].

Analytical methods for measuring enantiomeric excess include chiral high-performance liquid chromatography, gas chromatography with chiral stationary phases, nuclear magnetic resonance spectroscopy with chiral shift agents, and polarimetry. Chiral high-performance liquid chromatography provides the highest accuracy and precision, with detection limits in the microgram range and enantiomeric excess measurement precision of ±0.1% [40] [41].

Analytical MethodAccuracySpeedSample RequiredLimitations
Chiral HPLCVery HighModerateμgMethod development required
PolarimetryHighFastmgRequires known specific rotation
NMR with CSAHighSlowmgRequires deuterated solvents
Chiral GCVery HighModerateμgVolatile compounds only

Economic metrics play an increasingly important role in evaluating resolution processes for industrial applications. These include productivity (mass of product per unit volume of solvent), space-time yield (mass of product per unit volume per unit time), and overall process efficiency. Productivity values for di-p-toluoyl-L-tartaric acid resolutions typically range from 50-200 mg/mL depending on the specific compound and conditions [27] [36].

The chiral balance provides a theoretical framework for evaluating the mass balance of resolution processes involving multiple chiral components. This approach uses the relationship Σ(yi × eei) = 0, where yi represents the yield of component i and eei represents its enantiomeric excess. This balance enables calculation of unmeasured enantiomeric excess values and verification of experimental data consistency [34] [37].

Process robustness metrics evaluate the sensitivity of resolution performance to variations in operating conditions. These include temperature coefficients, solvent effects, and the impact of impurities on resolution efficiency. Robust processes maintain high performance across a range of conditions, facilitating scale-up and industrial implementation [42] [43].

Quality control metrics encompass both chemical purity and optical purity assessments. Chemical purity addresses the presence of unreacted starting materials, side products, and solvent residues, while optical purity focuses on the enantiomeric composition of the final product. Comprehensive quality control requires multiple analytical techniques to ensure complete characterization of the resolved products [44] [45].

The development of high-throughput screening methods has revolutionized the evaluation of resolution efficiency by enabling rapid assessment of multiple conditions simultaneously. These approaches use automated crystallization systems, miniaturized analytical methods, and statistical design of experiments to optimize resolution conditions efficiently [46] [47].

Computational methods increasingly complement experimental evaluation through molecular modeling and thermodynamic calculations. These approaches predict resolution efficiency based on molecular structure, intermolecular interactions, and crystal packing arrangements. While computational predictions remain challenging due to the complexity of crystallization processes, they provide valuable insights for initial screening and mechanism understanding [16] [17].

The integration of process analytical technology enables real-time monitoring of resolution processes, providing immediate feedback on enantiomeric excess, yield, and other critical parameters. This approach facilitates adaptive process control and optimization, leading to improved consistency and efficiency in industrial applications [13] [19].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 19 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 14 of 19 companies with hazard statement code(s):;
H315 (42.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32634-66-5

Wikipedia

(-)-Di-p-toluoyl-L-tartaric acid

General Manufacturing Information

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-: ACTIVE

Dates

Last modified: 09-17-2023

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